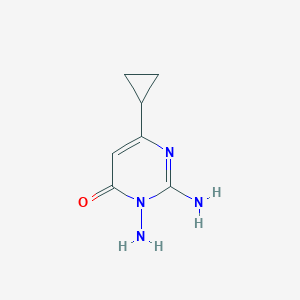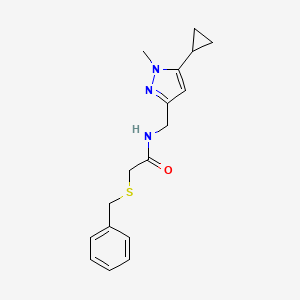
2,3-Diamino-6-cyclopropylpyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diamino-6-cyclopropylpyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-6-cyclopropylpyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine hydrochloride with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine, which is then cyclized with cyclopropylamine under acidic conditions .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity while minimizing costs. This often involves the use of catalysts and specific reaction conditions to ensure efficient conversion. For example, the use of phosphorus oxychloride in the chlorination step and subsequent neutralization with ammonia water can improve the overall efficiency and yield of the desired product .
化学反応の分析
Types of Reactions
2,3-Diamino-6-cyclopropylpyrimidin-4-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in ethanol at 50°C is commonly used for N-oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides and amines are used in nucleophilic substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrimidines, each with potentially unique biological activities .
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anti-inflammatory, antibacterial, and antiviral properties.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2,3-Diamino-6-cyclopropylpyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and exerting its pharmacological effects.
類似化合物との比較
Similar Compounds
2,4-Diamino-6-chloropyrimidine: Another pyrimidine derivative with similar synthetic routes and applications.
2,4-Diamino-6-hydroxypyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with two fused pyrimidine rings, exhibiting diverse biological activities.
Uniqueness
2,3-Diamino-6-cyclopropylpyrimidin-4-one is unique due to its cyclopropyl group, which can impart distinct chemical and biological properties compared to other pyrimidine derivatives. This structural feature may enhance its binding affinity to specific molecular targets, potentially leading to more potent pharmacological effects.
特性
IUPAC Name |
2,3-diamino-6-cyclopropylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-7-10-5(4-1-2-4)3-6(12)11(7)9/h3-4H,1-2,9H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDXOEQNNAQBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7,8-dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2711438.png)
![N-(5-chloro-2-methylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2711441.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2711442.png)
![N-[4-(Aminomethyl)phenyl]-4-ethoxybenzamide](/img/structure/B2711443.png)
![4-amino-5-[4-(4-methylphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide](/img/structure/B2711446.png)
![5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2711447.png)
![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2711448.png)
![1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2711449.png)
![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2711452.png)
![N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2711453.png)
![4-Chloro-2-[(2-morpholinoethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2711454.png)
![3-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2711458.png)
![[1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2711459.png)

